Methyl 4-cyclobutylbenzoate
Overview
Description
Scientific Research Applications
Crystal Structure and Theoretical Analysis : Methyl 4-hydroxybenzoate, a compound closely related to Methyl 4-cyclobutylbenzoate, is used in cosmetics and as a food preservative. A study explored its single crystal X-ray structure and intermolecular interactions. Computational calculations were performed to understand its pharmaceutical activity (Sharfalddin et al., 2020).
Environmental Analysis : An analytical method was developed to measure parabens, including methylparaben, in human milk, indicating the widespread use of these compounds and the need to assess human exposure (Ye et al., 2008).
Antimicrobial Activity : Schiff base ligands containing cyclobutane and thiazole rings, similar in structure to Methyl 4-cyclobutylbenzoate, were synthesized and tested for antimicrobial activities against various microorganisms (Cukurovalı et al., 2002).
Nanoparticle Development : Studies on compounds like Methyl 4-cyclobutylbenzoate involve the creation of polymeric and solid lipid nanoparticles for sustained release in agricultural applications, indicating potential use in plant disease treatment and prevention (Campos et al., 2015).
Neuroprotective Effects : Research on methyl 3,4-dihydroxybenzoate, a compound related to Methyl 4-cyclobutylbenzoate, showed neuroprotective effects against oxidative damage in human neuroblastoma cells, suggesting potential applications in neurodegenerative disease research (Cai et al., 2016).
Safety and Hazards
Methyl 4-cyclobutylbenzoate has been assigned the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
methyl 4-cyclobutylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-7-5-10(6-8-11)9-3-2-4-9/h5-9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIYGQLUKVISMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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